molecular formula C6H7BrN2O2 B038659 Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 120781-02-4

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No. B038659
CAS RN: 120781-02-4
M. Wt: 219.04 g/mol
InChI Key: ZTQDLPCCSZIZFV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (MBC) is a versatile reagent that has been used in a variety of chemical and biochemical applications. It is a brominated derivative of imidazole, a five-membered heterocyclic compound containing an oxygen atom and two nitrogen atoms. MBC is a colorless, crystalline solid with a melting point of 116-118°C. It is soluble in most organic solvents and has a low vapor pressure. MBC has a variety of uses in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis of Bioactive Molecules

Imidazole derivatives are pivotal in the synthesis of molecules with significant biological activity. The presence of the imidazole ring in Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate allows for the creation of compounds with potential antibacterial, antifungal, and antiviral properties . This compound can serve as a precursor in synthesizing new drugs aimed at overcoming antibiotic resistance.

Development of Antitumor Agents

The structural motif of imidazole is found in many antitumor agentsMethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can be utilized to develop novel cancer therapeutics due to its ability to form bimetallic platinum (II) complexes with potent cytotoxic activity . These complexes can target cancer cells selectively, reducing the side effects associated with chemotherapy.

Creation of Anti-inflammatory Drugs

Imidazole compounds have shown anti-inflammatory properties, making them suitable for creating new anti-inflammatory drugs. The versatility of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in chemical synthesis allows for the exploration of new pharmacophores that can modulate inflammatory pathways .

Antidiabetic Drug Synthesis

The imidazole ring is a common feature in several antidiabetic drugs. By serving as a building block, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can contribute to the development of new antidiabetic medications that offer better control over blood glucose levels with fewer side effects .

Synthesis of Antihistamines

Imidazole derivatives are key components in the synthesis of antihistamines. The compound’s structural flexibility enables the creation of novel antihistamines that can provide relief from allergic reactions with improved efficacy and duration .

Designing Antiparasitic Agents

The imidazole core is essential in antiparasitic drugs, such as those used to treat protozoal infectionsMethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can be instrumental in synthesizing new compounds that combat parasitic diseases with increased potency and reduced resistance .

Chemical Research and Ligand Design

In chemical research, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is used to design ligands for transition metal catalysts. These ligands can facilitate various catalytic processes, including C-N coupling reactions, which are fundamental in creating complex organic molecules .

Functional Materials Development

This compound’s utility extends to the development of molecular functional materials. Its imidazole ring can be incorporated into polymers or small molecules, imparting unique electronic, optical, or mechanical properties suitable for advanced material applications .

properties

IUPAC Name

methyl 2-bromo-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDLPCCSZIZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649939
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

CAS RN

120781-02-4
Record name Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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